
4-(3-Aminopropoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopropoxy)benzoic acid is an organic compound with the molecular formula C10H13NO3 It features a benzoic acid core substituted with an aminopropoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-aminopropanol. The reaction is catalyzed by an acid such as sulfuric acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-hydroxybenzoic acid and 3-aminopropanol.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: Heating the mixture to about 50-60°C for 15 minutes.
Product Isolation: The product is isolated by cooling the reaction mixture, adding water, and filtering the precipitate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminopropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopropoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 4-(3-Aminopropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of folic acid.
4-Hydroxybenzoic acid: Used in the production of parabens.
3-Aminopropanol: A building block for various chemical syntheses.
Uniqueness
4-(3-Aminopropoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropoxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
4-(3-aminopropoxy)benzoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H,12,13) |
InChI-Schlüssel |
VCYINTPHJQWZHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



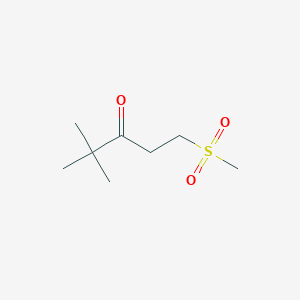
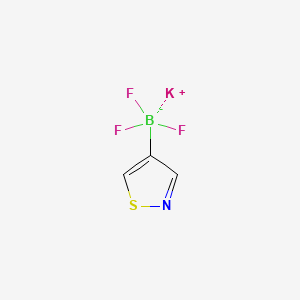

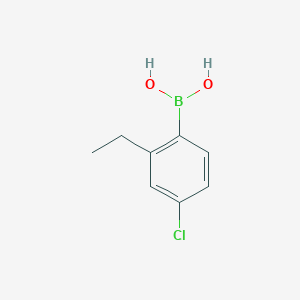
![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
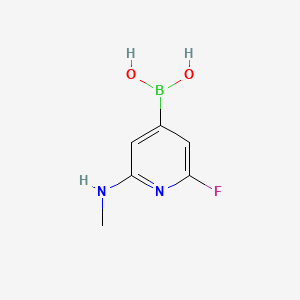
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
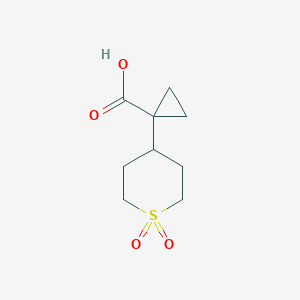
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
